molecular formula C15H14FN5O B2638267 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380070-41-5

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile

カタログ番号: B2638267
CAS番号: 2380070-41-5
分子量: 299.309
InChIキー: LUXCVFCAMRYKOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H14FN5O and its molecular weight is 299.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Association with Fluoropyrimidine-Related Toxicity

The compound is closely related to fluoropyrimidines, a class of drugs commonly used in cancer chemotherapy. Research suggests a significant association between polymorphisms in the dihydropyrimidine dehydrogenase gene (DPYD) and the risk of severe adverse effects following chemotherapy with fluoropyrimidine drugs such as 5-fluorouracil or capecitabine. The detection of these genetic variations before treatment could help mitigate serious, potentially lethal side effects by allowing for individualized dose adjustments or alternative therapies (Gross et al., 2008).

Pharmacokinetic Study and Anticancer Activity

A pharmacokinetic study of S-1, an oral fluoropyrimidine that includes a 5-fluorouracil prodrug (tegafur), showed that it increases the feasibility and therapeutic index of orally administered 5-FU. The study determined the maximum tolerated dose and characterized the pharmacokinetics of S-1, finding substantial modulation of 5-FU clearance by CDHP and a predictable toxicity profile. The pharmacokinetic data indicate that S-1 might be beneficial in malignancies sensitive to fluoropyrimidines, warranting further evaluation (Chu et al., 2004).

Comparative Study of Oral Regimens for Colorectal Cancer

A study compared the effectiveness of an oral regimen of dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (UFT) and leucovorin (LV) to intravenous fluorouracil (5-FU) and LV in treating metastatic colorectal carcinoma. The study found no significant difference in time to progression or survival between the treatments but noted substantial safety benefits for patients treated with UFT/LV, such as significantly less stomatitis/mucositis and myelosuppression (Carmichael et al., 2002).

Genotype-Guided Therapy to Individualize Treatment

Research supports genotype-guided dosing of fluoropyrimidine drugs to improve safety and cost-efficiency in cancer treatment. Prospective genotyping of the DPYD*2A variant before therapy initiation has shown to significantly reduce the risk of grade ≥3 toxicity and drug-induced death. This approach results in adequate systemic drug exposure and has been suggested to be cost-saving on a population level (Deenen et al., 2016).

特性

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-12-9-19-15(20-10-12)22-13-3-6-21(7-4-13)14-11(8-17)2-1-5-18-14/h1-2,5,9-10,13H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCVFCAMRYKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。